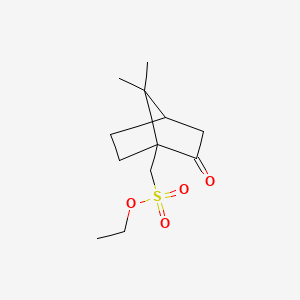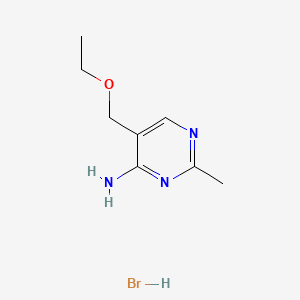![molecular formula C70H94Cl2N6O20S2 B565822 N2',N2'''-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2'-deacetyl- maytansine CAS No. 905449-88-9](/img/new.no-structure.jpg)
N2',N2'''-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2'-deacetyl- maytansine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2’,N2’‘’-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2’-deacetyl- maytansine] is a complex chemical compound known for its significant role in pharmaceutical research. This compound is a derivative of maytansine, a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . Its unique structure and properties make it a valuable tool in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2’,N2’‘’-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2’-deacetyl- maytansine] involves multiple steps, starting from the parent compound maytansine. The process typically includes:
Oxidation and Reduction Reactions: Initial steps often involve the oxidation of maytansine to introduce reactive functional groups.
Thiol-Disulfide Exchange:
Deacetylation: The final steps involve the deacetylation of the intermediate compounds to yield the target molecule.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization. The process is typically carried out in specialized facilities equipped to handle complex organic syntheses.
Analyse Chemischer Reaktionen
Types of Reactions
N2’,N2’‘’-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2’-deacetyl- maytansine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in the synthesis of more complex molecules or studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
N2’,N2’‘’-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2’-deacetyl- maytansine] has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methodologies.
Biology: Studied for its interactions with cellular components and its role in cell signaling pathways.
Medicine: Integral in the development of ADCs for targeted cancer therapy, leveraging its cytotoxic properties to selectively kill cancer cells.
Wirkmechanismus
The mechanism of action of N2’,N2’‘’-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2’-deacetyl- maytansine] involves its binding to tubulin, a protein critical for cell division. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is particularly effective in rapidly dividing cancer cells, making it a potent agent in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maytansine: The parent compound, known for its potent cytotoxicity.
DM1: A derivative used in ADCs, similar in structure but with different functional groups.
DM4: Another derivative with modifications to enhance its stability and efficacy in drug conjugates.
Uniqueness
N2’,N2’‘’-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2’-deacetyl- maytansine] stands out due to its unique dithiobis(1-oxo-3,1-propanediyl) linkage, which imparts distinct chemical and biological properties. This linkage enhances its stability and allows for more precise targeting in ADCs, making it a valuable compound in the development of targeted cancer therapies .
Eigenschaften
CAS-Nummer |
905449-88-9 |
|---|---|
Molekularformel |
C70H94Cl2N6O20S2 |
Molekulargewicht |
1474.564 |
InChI |
InChI=1S/C70H94Cl2N6O20S2/c1-37-19-17-21-51(91-15)69(87)35-49(93-65(85)73-69)39(3)61-67(7,97-61)53(33-57(81)77(11)45-29-43(27-37)31-47(89-13)59(45)71)95-63(83)41(5)75(9)55(79)23-25-99-100-26-24-56(80)76(10)42(6)64(84)96-54-34-58(82)78(12)46-30-44(32-48(90-14)60(46)72)28-38(2)20-18-22-52(92-16)70(88)36-50(94-66(86)74-70)40(4)62-68(54,8)98-62/h17-22,29-32,39-42,49-54,61-62,87-88H,23-28,33-36H2,1-16H3,(H,73,85)(H,74,86)/t39-,40-,41+,42+,49+,50+,51-,52-,53+,54+,61-,62-,67+,68+,69+,70+/m1/s1 |
InChI-Schlüssel |
RIQRXIUWYVMFRR-AYLJLCGHSA-N |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSCCC(=O)N(C)C(C)C(=O)OC5CC(=O)N(C6=C(C(=CC(=C6)CC(=CC=CC(C7(CC(C(C8C5(O8)C)C)OC(=O)N7)O)OC)C)OC)Cl)C)C)C)OC)(NC(=O)O2)O |
Synonyme |
DM1 Dimer |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


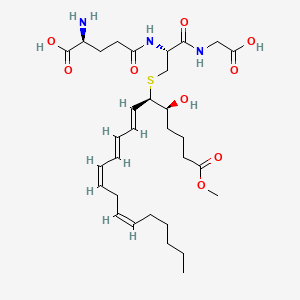
![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)

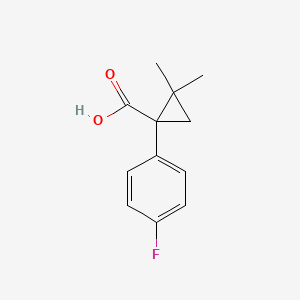
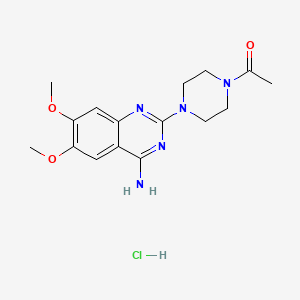

![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)


